
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an important neurotransmitter in the brain that regulates neuronal excitability, and GABA-AT is responsible for the breakdown of GABA. Therefore, inhibiting GABA-AT can increase the levels of GABA in the brain and potentially treat various neurological disorders.
Mécanisme D'action
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide increases the levels of GABA in the brain, which can reduce neuronal excitability and potentially treat neurological disorders. The increased levels of GABA can also activate GABA receptors, which can have additional therapeutic effects.
Biochemical and physiological effects:
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has been shown to increase the levels of GABA in the brain and reduce neuronal excitability. This can lead to various physiological effects such as sedation, muscle relaxation, and anti-anxiety effects. N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has also been shown to have anti-tumor effects through the activation of GABA receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, the inhibition of GABA-AT can also lead to increased levels of other metabolites such as succinic semialdehyde, which can have toxic effects. Therefore, careful dosing and monitoring are required when using N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide in lab experiments.
Orientations Futures
For research include clinical trials to evaluate the safety and efficacy of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide in humans, as well as further studies to elucidate the mechanisms of action and potential therapeutic applications of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to the discovery of new treatments for neurological disorders.
Méthodes De Synthèse
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5-cyclopropylpyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(methylthio)benzylamine to form the desired amide product. The final product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain and reduce neuronal excitability, which can be beneficial in the treatment of these disorders. N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has also been studied for its potential use in cancer therapy, as GABA has been shown to have anti-tumor effects.
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-7-2-14(3-8-18)4-9-19(22)21-12-15-10-17(13-20-11-15)16-5-6-16/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLMVHWWZNHXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

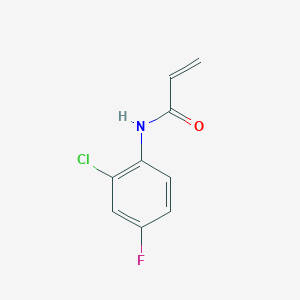
![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)
![5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2883000.png)

![2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2883003.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
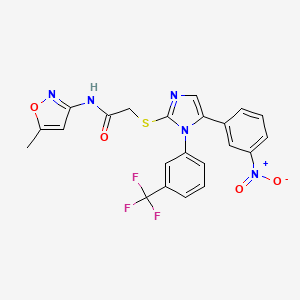
![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)
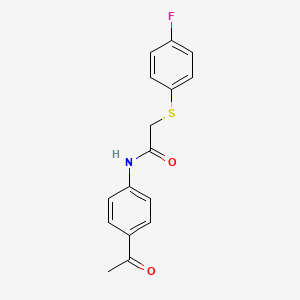
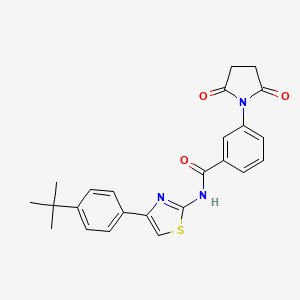
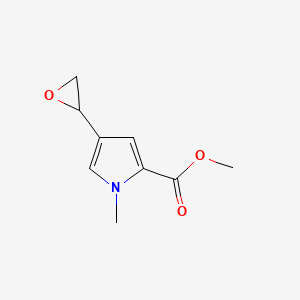
![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2883017.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)